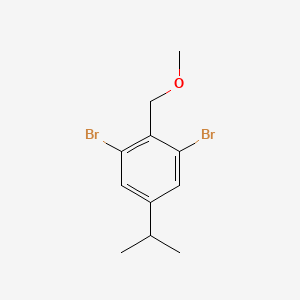![molecular formula C10H8ClN4OP B14028926 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide CAS No. 7025-59-4](/img/structure/B14028926.png)
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide is a chemical compound with the molecular formula C10H8ClN4OP and a molecular weight of 266.623 g/mol . This compound is characterized by its unique structure, which includes a diazaphospholo ring fused to a pyrimidine ring, and a chlorine atom at the 7th position .
Vorbereitungsmethoden
The synthesis of 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide involves several steps. One common synthetic route includes the reaction of 2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction typically occurs in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination at the 7th position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . This interaction is mediated by the unique structural features of the compound, including the diazaphospholo and pyrimidine rings . The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding how it modulates biological processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide can be compared with other similar compounds, such as:
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine: Lacks the 2-oxide group, which may affect its reactivity and biological activity.
2-Phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine: Lacks both the chlorine atom and the 2-oxide group, resulting in different chemical properties and applications.
Eigenschaften
CAS-Nummer |
7025-59-4 |
|---|---|
Molekularformel |
C10H8ClN4OP |
Molekulargewicht |
266.62 g/mol |
IUPAC-Name |
7-chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide |
InChI |
InChI=1S/C10H8ClN4OP/c11-9-8-10(13-6-12-9)15-17(16,14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
InChI-Schlüssel |
PBGBGSFWLXLRTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2(=O)NC3=C(N2)N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


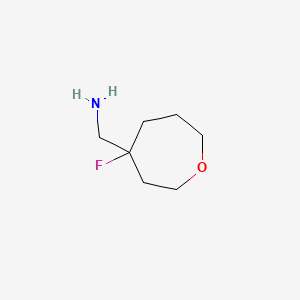
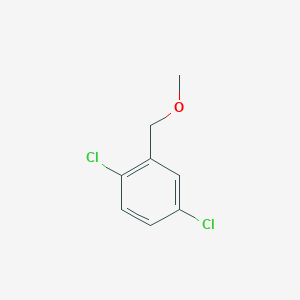
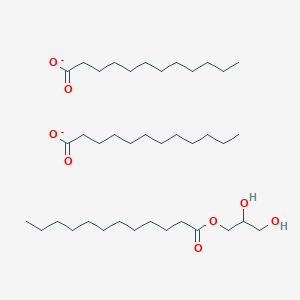
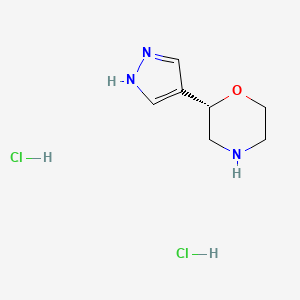
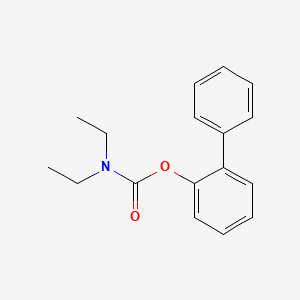
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)


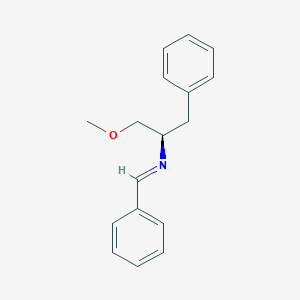
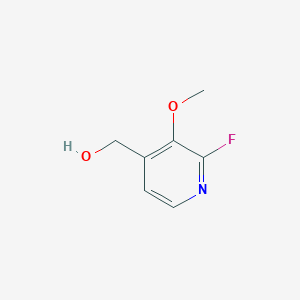
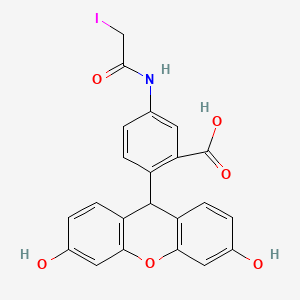
![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)

